

# Physical and chemical properties of 4-(Hexyloxy)benzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-(Hexyloxy)benzaldehyde

Cat. No.: B1346792

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## An In-depth Technical Guide to 4-(Hexyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-(Hexyloxy)benzaldehyde**. The information is presented to support research, development, and application of this compound in various scientific fields. All quantitative data has been summarized into structured tables for ease of reference, and a detailed experimental protocol for its synthesis is provided.

## Core Physical and Chemical Properties

**4-(Hexyloxy)benzaldehyde**, a derivative of benzaldehyde, is an organic compound characterized by a hexyloxy group substituted at the para position of the benzene ring. This substitution significantly influences its physical and chemical characteristics.

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>18</sub> O <sub>2</sub>	[1][2]
Molecular Weight	206.28 g/mol	[1][2]
CAS Number	5736-94-7	[1][2]
Appearance	Colorless to light yellow liquid	
Boiling Point	149-151 °C at 0.5 mmHg	
Density	1.00 g/cm <sup>3</sup> at 20 °C	
Refractive Index	1.529 - 1.531 at 20 °C	

Solubility: While specific quantitative data is not readily available, based on its chemical structure with a significant nonpolar alkyl chain, **4-(Hexyloxy)benzaldehyde** is expected to be soluble in a range of common organic solvents such as ethanol, diethyl ether, acetone, and other nonpolar solvents. Its solubility in water is expected to be low.

## Spectroscopic Data

The structural features of **4-(Hexyloxy)benzaldehyde** can be confirmed through various spectroscopic techniques.

Technique	Key Features and Expected Peaks
$^1\text{H}$ NMR	<ul style="list-style-type: none"><li>- Aldehydic Proton (CHO): A singlet peak expected around <math>\delta</math> 9.8-10.0 ppm.</li><li>- Aromatic Protons: Two sets of doublets in the region of <math>\delta</math> 6.9-7.8 ppm, characteristic of a para-substituted benzene ring.</li><li>- Oxymethylene Protons (-OCH<sub>2</sub>-): A triplet around <math>\delta</math> 4.0 ppm.</li><li>- Alkyl Chain Protons (-CH<sub>2</sub>-): Multiplets in the range of <math>\delta</math> 1.3-1.8 ppm.</li><li>- Terminal Methyl Protons (-CH<sub>3</sub>): A triplet around <math>\delta</math> 0.9 ppm.</li></ul>
$^{13}\text{C}$ NMR	<ul style="list-style-type: none"><li>- Carbonyl Carbon (C=O): A signal expected in the downfield region, around <math>\delta</math> 190-192 ppm.</li><li>- Aromatic Carbons: Signals between <math>\delta</math> 114-165 ppm. The carbon attached to the oxygen will be the most downfield among the ring carbons.</li><li>- Oxymethylene Carbon (-OCH<sub>2</sub>-): A signal around <math>\delta</math> 68-70 ppm.</li><li>- Alkyl Chain Carbons: Signals in the upfield region, typically between <math>\delta</math> 14-32 ppm.</li></ul>
Infrared (IR) Spectroscopy	<ul style="list-style-type: none"><li>- C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700 cm<sup>-1</sup>.</li><li>- C-H Stretch (Aldehyde): Two weak bands characteristic of aldehydes are expected around 2820 cm<sup>-1</sup> and 2720 cm<sup>-1</sup>.</li><li>- C-O-C Stretch (Ether): An absorption band in the region of 1250-1000 cm<sup>-1</sup>.</li><li>- Aromatic C=C Stretches: Medium intensity peaks in the 1600-1450 cm<sup>-1</sup> region.</li><li>- Aliphatic C-H Stretches: Absorptions just below 3000 cm<sup>-1</sup>.</li></ul>
Mass Spectrometry (MS)	<ul style="list-style-type: none"><li>- Molecular Ion Peak (M<sup>+</sup>): Expected at m/z = 206.</li><li>- Key Fragmentation Patterns: - Loss of the hexyloxy radical leading to a fragment at m/z = 121 (benzoyl cation).</li><li>- Cleavage of the hexyl chain can lead to a series of fragment ions separated by 14 Da (CH<sub>2</sub>).</li><li>- A peak at m/z =</li></ul>

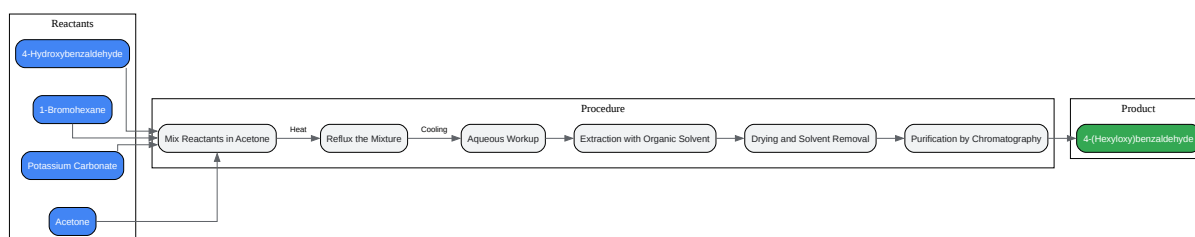
107 corresponding to the hydroxyphenyl cation after rearrangement. - A prominent peak at  $m/z$  = 93 due to the phenoxy cation.

## Experimental Protocols

The synthesis of **4-(Hexyloxy)benzaldehyde** is most commonly achieved via the Williamson ether synthesis, a well-established method for the preparation of ethers.

### Synthesis of 4-(Hexyloxy)benzaldehyde via Williamson Ether Synthesis

This protocol describes the reaction of 4-hydroxybenzaldehyde with a suitable hexyl halide in the presence of a base.



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*Workflow for the synthesis of **4-(Hexyloxy)benzaldehyde**.*

#### Materials:

- 4-Hydroxybenzaldehyde
- 1-Bromohexane (or 1-iodohexane for higher reactivity)
- Anhydrous Potassium Carbonate ( $K_2CO_3$ ), finely powdered
- Acetone (anhydrous)
- Diethyl ether (or other suitable extraction solvent)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography elution

#### Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous acetone.
- **Addition of Alkyl Halide:** While stirring the suspension, add 1-bromohexane (1.1-1.2 eq) dropwise to the reaction mixture.
- **Reflux:** Heat the reaction mixture to reflux and maintain it for several hours (typically 6-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid residue with a small amount of acetone.

- **Solvent Removal:** Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude **4-(Hexyloxy)benzaldehyde** by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield the pure product.

## Safety and Handling

**4-(Hexyloxy)benzaldehyde** should be handled with appropriate safety precautions in a well-ventilated area or a fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Potential Applications

Derivatives of benzaldehyde are widely used in the synthesis of pharmaceuticals, fragrances, and as intermediates in the production of various organic compounds. The introduction of a hexyloxy group can modify the lipophilicity and other physicochemical properties, which may be of interest in drug design and materials science. While no specific signaling pathways involving **4-(Hexyloxy)benzaldehyde** have been reported, related benzaldehyde compounds have shown a range of biological activities, suggesting potential areas for future research.

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## References

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- To cite this document: BenchChem. [Physical and chemical properties of 4-(Hexyloxy)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346792#physical-and-chemical-properties-of-4-hexyloxy-benzaldehyde]

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